

Rufast solubility and stability data

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Compound of Interest

Compound Name: Rufast
CAS No.: 103833-18-7
Cat. No.: B1664350

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An In-Depth Technical Guide to the Solubility and Stability of Rupatadine Fumarate

Introduction

Rupatadine fumarate, a second-generation antihistamine and platelet-activating factor (PAF) antagonist, is the active pharmaceutical ingredient in the allergy medication **Rufast**.^{[1][2][3]} This technical guide provides a comprehensive overview of the solubility and stability of rupatadine fumarate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various analytical studies and is presented to facilitate formulation development and ensure drug product quality.

Physicochemical Properties

Rupatadine fumarate is chemically designated as 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo^{[4][5]}cyclohepta[1,2-b]pyridine, (2E)-2-butenedioate.^[1] It is supplied as a white to beige crystalline solid or powder.^{[1][6]}

Property	Value
Molecular Formula	C ₂₆ H ₂₆ ClN ₃ • C ₄ H ₄ O ₄
Molecular Weight	532.0 g/mol
CAS Number	182349-12-8

Solubility Profile

Rupatadine fumarate exhibits varying solubility in different solvents, a critical factor for its formulation and bioavailability. It is generally described as insoluble in water and very slightly soluble in chloroform, while being soluble in methanol and ethanol.[7]

Aqueous Solubility

The aqueous solubility of rupatadine fumarate is low and pH-dependent.

Solvent/Condition	Solubility
Water	2.9 g/L
Water (pH 3.0 to 7.0)	0.82 mg/mL to 1.39 mg/mL
1:3 DMSO:PBS (pH 7.2)	~0.25 mg/mL

A patent for a liquid formulation of rupatadine fumarate determined its solubility in water to be 2.9 g/L.[2][8] Another source indicates that the solubility of rupatadine (as the free base) in water ranges from 1.39 mg/mL to 0.82 mg/mL between pH 3.0 and 7.0.[2][3][8][9]

Organic Solvent Solubility

Rupatadine fumarate is more soluble in organic solvents.

Solvent	Solubility
DMSO	~1 mg/mL to 2 mg/mL
Dimethylformamide (DMF)	~1 mg/mL
Warm Ethanol	> 12.6 mg/mL

For maximal solubility in aqueous buffers, it is recommended to first dissolve rupatadine fumarate in DMSO and then dilute with the chosen aqueous buffer.[1] It is also noted that aqueous solutions of rupatadine fumarate are not recommended to be stored for more than one day.[1]

Stability Profile

The stability of rupatadine fumarate has been extensively studied under various stress conditions as per the International Conference on Harmonization (ICH) guidelines. These studies are crucial for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated storage to identify potential degradation products. Rupatadine fumarate has been found to be most susceptible to oxidative degradation.

Stress Condition	Extent of Degradation	Primary Degradation Product(s)
Oxidative (e.g., H ₂ O ₂)	Significant (~12%)	Rupatadine N-oxide
Acidic Hydrolysis (e.g., HCl)	Slight to tolerant	-
Alkaline Hydrolysis (e.g., NaOH)	Slight to tolerant	-
Hydrolytic (Water)	Slight	-
Thermal (Dry Heat)	Slight	-
Photolytic (UV/Light Exposure)	Slight	-

Multiple studies have consistently shown that rupatadine fumarate degrades significantly under oxidative stress, while showing only slight degradation under acidic, basic, hydrolytic, thermal, and photolytic conditions.[4][10][11][12][13] The primary product of oxidative degradation has been identified as Rupatadine N-oxide.[11][14]

Storage and Handling Recommendations

Based on its stability profile, the following storage conditions are recommended:

- **Solid Form:** The solid (neat) form of rupatadine fumarate should be stored at -20°C for long-term stability, where it is expected to be stable for at least four years.[1][11] For short-term transport, room temperature or shipping with blue ice is acceptable.[11] Commercial products are typically stored below 25°C and protected from light.[15]
- **In Solution:** Stock solutions require more stringent storage to minimize degradation. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[11]
 - -80°C: Recommended for long-term storage (up to 6 months).[11]
 - -20°C: Suitable for short-term storage (up to 1 month).[11]

Experimental Protocols

The determination of rupatadine fumarate's solubility and stability primarily relies on validated chromatographic methods.

Solubility Determination Protocol

A general procedure for determining the aqueous solubility of rupatadine fumarate is as follows:

- Add an excess amount of rupatadine fumarate (e.g., 25 g/L) to the solvent (e.g., water or a buffer of known pH).
- Stir the resulting suspension for an extended period (e.g., 16-24 hours) to ensure equilibrium is reached.
- Filter the solution to remove any undissolved solid.
- Determine the concentration of rupatadine in the filtrate using a validated analytical method, such as RP-HPLC.

This protocol is adapted from a patent describing the development of liquid formulations of rupatadine fumarate.[\[2\]](#)[\[8\]](#)

Stability-Indicating HPLC Method Protocol

A common experimental setup for a stability-indicating RP-HPLC method is outlined below. This method is capable of separating rupatadine from its degradation products.

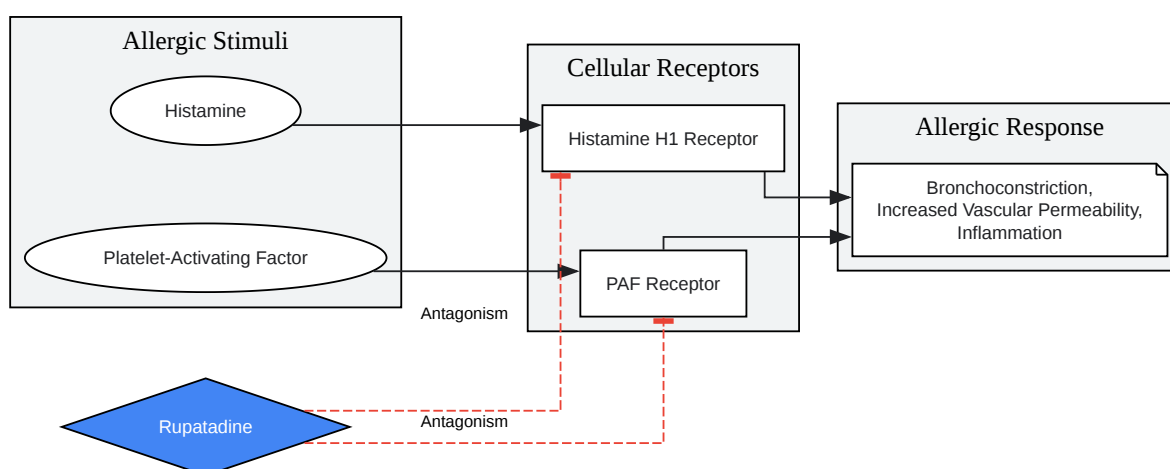
- Column: Hypersil BDS C18 (150 x 4.6 mm, 5 μ m) or equivalent.
- Mobile Phase: A gradient mixture of an acetate buffer (pH 6.0) and methanol.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 50°C.
- Detection Wavelength: 264 nm.
- Diluent: A mixture of water and methanol.

This method has been shown to effectively separate rupatadine from its known impurities and degradation products within a 15-minute runtime.[4][10][12]

Visualizations

Rupatadine's Dual Mechanism of Action

Rupatadine functions as both an antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors, contributing to its anti-allergic effects.[1][2][3]

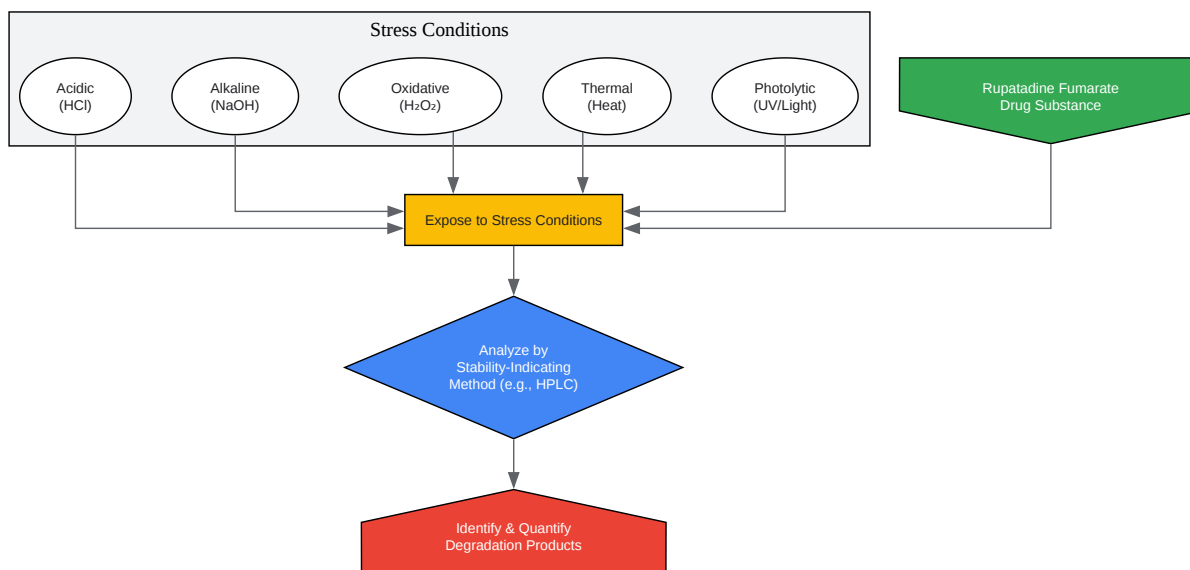


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Caption: Dual antagonism of histamine H1 and PAF receptors by rupatadine.

Forced Degradation Experimental Workflow

The process of evaluating the stability of rupatadine fumarate through forced degradation studies is a systematic workflow.



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Caption: Workflow for forced degradation studies of rupatadine fumarate.

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